molecular formula C8H17N3 B8728032 1,4,7-Triazabicyclo[5.2.2]undecane CAS No. 37571-28-1

1,4,7-Triazabicyclo[5.2.2]undecane

Cat. No.: B8728032
CAS No.: 37571-28-1
M. Wt: 155.24 g/mol
InChI Key: IYNGLSRZLOHZJA-UHFFFAOYSA-N
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Description

Overview of Bicyclic Nitrogen Heterocycles in Contemporary Chemistry

Bicyclic nitrogen heterocycles are a prominent class of organic compounds that feature two rings sharing at least one atom, with one or more nitrogen atoms incorporated into the cyclic framework. These structures are of significant interest in contemporary chemistry due to their diverse applications, ranging from medicinal chemistry to materials science. rsc.orgresearchgate.net The presence of nitrogen atoms imparts unique chemical and physical properties, including basicity, hydrogen bonding capabilities, and the ability to coordinate with metal ions.

In medicinal chemistry, bicyclic nitrogen heterocycles form the core scaffold of numerous pharmaceuticals. rsc.orgresearchgate.netnih.gov Their rigid, three-dimensional structures allow for precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. researchgate.net Examples of commercially available drugs with a bicyclic core include the tyrosine kinase inhibitors gefitinib (B1684475) and erlotinib, which are used in cancer therapy. nih.gov Furthermore, various bicyclic nitrogen heterocycles have been investigated for their potential as anticancer, antibacterial, and antiviral agents. nih.govmdpi.com

Beyond pharmaceuticals, these compounds are utilized as ligands in coordination chemistry, as catalysts in organic synthesis, and as building blocks for functional materials. researchgate.netnasa.gov Their structural diversity and tunable electronic properties make them versatile tools for chemists in various fields.

Structural Features and Topological Classification of 1,4,7-Triazabicyclo[5.2.2]undecane

This compound is a bicyclic polyamine with the chemical formula C8H17N3. Its structure consists of an undecane (B72203) framework in which three carbon atoms have been replaced by nitrogen atoms at positions 1, 4, and 7. The bicyclic system is classified as a bridged bicyclic compound, where the two bridgehead atoms (the atoms shared by the two rings) are non-adjacent. youtube.com

The IUPAC name for this compound is this compound. epa.gov The numbers in the brackets, [5.2.2], describe the lengths of the three bridges connecting the two bridgehead atoms. In this case, there are three bridges of five, two, and two atoms, respectively.

The presence of three nitrogen atoms within the bicyclic structure confers specific properties to the molecule. The lone pairs of electrons on the nitrogen atoms can act as proton acceptors, making the compound a base. The spatial arrangement of these nitrogen atoms within the constrained bicyclic framework influences its basicity and its ability to form complexes with other molecules.

Table 1: Structural and Chemical Information for this compound

PropertyValue
IUPAC Name This compound
CAS Number 37571-28-1
Molecular Formula C8H17N3
Classification Bridged Bicyclic Polyamine

Historical Context of Related Bicyclic Superbases in Organic Synthesis

The development of strong, non-ionic bases, often termed "superbases," has been a significant area of research in organic synthesis. chemprob.org While the term "superacid" was introduced in the 1970s, the concept of "superbase" appeared later. chemprob.org However, the use of strong base systems predates the formal definition. For instance, alkali metal amides in liquid ammonia (B1221849) have been utilized in organic reactions for nearly two centuries. chemprob.org

Bicyclic structures have played a crucial role in the design of potent superbases. The rigid framework of these molecules can enforce a specific conformation that enhances the availability of the lone pair of electrons on the nitrogen atoms for protonation, thereby increasing basicity. rushim.ru The history of non-ionic superbases as organocatalysts is relatively more recent but has seen rapid growth with the development of compounds like phosphazenes and guanidines. rushim.ruresearchgate.net These bases have proven to be powerful tools for a variety of organic transformations. researchgate.netnih.gov

The exploration of bicyclic polyamines as superbases is part of a broader effort to develop new and efficient catalysts for organic synthesis. rsc.org The unique structural and electronic properties of these compounds continue to inspire the design of novel catalytic systems.

Scope and Significance of Research on this compound

Research on this compound and related bicyclic polyamines is driven by their potential applications in several areas of chemistry. As a polyamine, it serves as a versatile scaffold for the synthesis of more complex molecules. Polyamines and their conjugates are known to exhibit a wide range of biological activities and are valuable templates in combinatorial chemistry for drug discovery. nih.gov

The basicity of this compound makes it a candidate for use as a catalyst or reagent in organic reactions that require a strong, non-nucleophilic base. The constrained bicyclic structure can offer unique selectivity in such reactions.

Furthermore, the presence of multiple nitrogen atoms makes it an interesting ligand for the formation of metal complexes. The coordination chemistry of such bicyclic polyamines is an active area of investigation, with potential applications in catalysis and materials science. For instance, it has been mentioned in the context of fortifiers for epoxy resins. google.com

The study of compounds like this compound contributes to the fundamental understanding of structure-property relationships in bicyclic systems and paves the way for the design of new functional molecules with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37571-28-1

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

1,4,7-triazabicyclo[5.2.2]undecane

InChI

InChI=1S/C8H17N3/c1-3-10-5-7-11(8-6-10)4-2-9-1/h9H,1-8H2

InChI Key

IYNGLSRZLOHZJA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(CCN1)CC2

Origin of Product

United States

Synthetic Methodologies for 1,4,7 Triazabicyclo 5.2.2 Undecane and Its Derivatives

Strategies for Bridged Polyamine Scaffold Construction

The construction of bridged polyamine scaffolds like 1,4,7-Triazabicyclo[5.2.2]undecane relies on a variety of synthetic strategies, primarily centered around the formation of the bicyclic core. These strategies often involve intramolecular reactions to form the requisite ring systems.

The formation of the bicyclo[5.2.2]undecane ring system is a critical step in the synthesis of the target compound. One of the most powerful methods for constructing six-membered rings in a regio- and stereo-controlled manner is the Diels-Alder reaction. researchgate.net This [π4s+π2s] cycloaddition has been successfully employed in the synthesis of 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-triones. researchgate.net In this approach, a substituted 1,3-cyclohexadiene (B119728) acts as the diene, and a suitable dienophile, such as a maleimide (B117702) derivative, undergoes cycloaddition to form the bicyclo[2.2.2]octene core, which is a key substructure of the bicyclo[5.2.2]undecane system. researchgate.netdur.ac.uk While this method directly yields a tricyclic system, it demonstrates a viable pathway to the bicyclo[2.2.2] portion of the target scaffold.

Intramolecular cyclization is another key strategy. For instance, the synthesis of bicyclic diazenium (B1233697) salts has been achieved through a Lewis acid-mediated intramolecular cycloaddition of α-chloroazo compounds with terminal olefins, yielding both fused and bridged bicyclic products. nih.gov Furthermore, a practical solid-phase strategy for the synthesis of diaza-bridged heterocycles has been developed, utilizing a tandem acidolytic cleavage and subsequent in situ iminium ion formation followed by a Pictet-Spengler intramolecular cyclization. nih.gov This approach has proven to be regioselective and diastereoselective, offering a pathway to complex bridged systems. nih.gov

An enolate alkylation approach has also been described for the synthesis of a diazabicyclo[5.2.2]undecane derivative, highlighting the utility of forming carbon-carbon bonds to construct the bicyclic framework. cuni.cz

Ring expansion and fragmentation reactions offer alternative routes to bicyclic amine scaffolds, particularly for accessing medium-sized rings which can be challenging to form via direct cyclization. While specific examples for the direct synthesis of this compound using these methods are not prevalent in the literature, the general principles are applicable.

Methodologies for the synthesis of medium-sized rings and macrocycles often involve cascade ring expansion reactions. researchgate.net These can be initiated by various means, including the rearrangement of strained bicyclic intermediates. The relief of ring strain provides a thermodynamic driving force for the expansion. researchgate.net

Fragmentation of larger, more easily assembled ring systems is another established strategy. For example, the synthesis of the tricyclic diterpene vinigrol, which contains a challenging 8-membered ring, has been approached by masking the medium ring within a series of more readily formed 6-membered rings, followed by a key fragmentation step. acs.org This concept of constructing a more complex scaffold that can be selectively cleaved to reveal the desired bicyclic system is a powerful tool in synthetic organic chemistry.

Precursor Design and Selection for Triazabicyclo[5.2.2]undecane Frameworks

The rational design of precursors is paramount for the successful synthesis of the this compound framework. The precursor must contain the requisite atoms in a specific arrangement that facilitates the desired cyclization reactions.

A plausible precursor for an intramolecular cyclization approach would be a linear or macrocyclic polyamine with appropriate functional groups to enable the formation of the bridges. For the this compound system, a precursor containing a suitably substituted cyclononane (B1620106) or a linear nonane (B91170) derivative with three nitrogen atoms at positions 1, 4, and 7 would be a logical starting point. The placement of reactive functional groups, such as halides and amines, or aldehydes and amines, would be crucial for directing the intramolecular cyclization events.

For example, in the synthesis of triaza-tricyclic nucleoside analogues, 1,5-dialdehydes derived from protected nucleosides were reacted with N1,N3-dibenzyl-1,2,3-triaminopropane. rsc.org This demonstrates the use of a dialdehyde (B1249045) and a triamine to construct a complex, multi-ring system through a cascade tricyclization. rsc.org This strategy could be adapted by designing a suitable nine-membered ring dialdehyde to react with a triamine precursor to form the this compound scaffold.

The use of protecting groups is also a critical aspect of precursor design. The selective protection and deprotection of the nitrogen atoms are essential to control the sequence of bond formations and prevent unwanted side reactions.

Reaction Conditions and Optimization in this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of complex molecules like this compound. Key parameters that often require careful tuning include the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagents.

In the context of intramolecular cyclizations, high-dilution conditions are often employed to favor the desired intramolecular reaction over intermolecular polymerization. The choice of base or acid catalyst can significantly influence the rate and selectivity of the cyclization. For instance, in the synthesis of diaza-bridged heterocycles via the Pictet-Spengler reaction, the use of an acid catalyst is essential for the in situ formation of the reactive iminium ion. nih.gov

The table below summarizes some reaction conditions used in the synthesis of related bridged bicyclic systems, which can serve as a starting point for the optimization of the synthesis of this compound.

Reaction TypeCatalyst/ReagentSolventTemperatureYield (%)Reference
Diels-Alder Cycloaddition-BenzeneReflux75-95 researchgate.netdur.ac.uk
Intramolecular CycloadditionLewis AcidDichloromethane-- nih.gov
Pictet-Spengler CyclizationAcid--High nih.gov
Enolate Alkylation---High cuni.cz
Cascade Tricyclization---High rsc.org

This table presents a summary of conditions for related reactions and should be considered as a general guide.

Stereochemical Control in the Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound introduces the additional challenge of controlling stereochemistry. This is particularly important for applications in asymmetric catalysis and medicinal chemistry, where the biological activity of a molecule is often dependent on its three-dimensional structure.

Stereochemical control can be achieved through several strategies. One common approach is to use a chiral starting material that directs the stereochemical outcome of subsequent reactions. For example, in the synthesis of triaza-tricyclic nucleoside analogues, the inherent chirality of the starting nucleoside-dialdehydes led to the formation of a single diastereomer out of eight possibilities. rsc.org

Another strategy is the use of chiral auxiliaries or catalysts. Chiral auxiliaries are temporarily incorporated into the molecule to direct a stereoselective transformation and are subsequently removed. Asymmetric catalysis, on the other hand, employs a chiral catalyst to generate a chiral product from an achiral or racemic starting material. Transition-metal-catalyzed cross-coupling reactions, for instance, can be rendered enantioselective by the use of chiral ligands. acs.org While a specific enantioselective synthesis of this compound has not been detailed in the reviewed literature, the principles of asymmetric synthesis are broadly applicable.

The stereocontrolled construction of C-C bonds is a fundamental challenge in organic synthesis, and various methods have been developed to achieve this, including enantioselective transition-metal-catalyzed cross-coupling reactions. acs.org These methods could potentially be applied to the synthesis of chiral precursors for the this compound framework, thereby introducing stereocenters with high enantiomeric excess.

Advanced Structural Elucidation and Conformational Analysis of 1,4,7 Triazabicyclo 5.2.2 Undecane

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

While dedicated spectroscopic studies on 1,4,7-Triazabicyclo[5.2.2]undecane are not extensively reported in publicly accessible literature, its structural features can be predicted based on the well-established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for analogous polycyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, the spectra would be expected to exhibit a series of signals corresponding to the methylene (B1212753) (-CH₂-) groups of the bicyclic framework.

¹H NMR: The proton signals would likely appear in the aliphatic region of the spectrum, typically between 2.0 and 4.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The exact chemical shifts and coupling patterns would be complex due to the rigid, non-planar structure of the molecule, leading to diastereotopic protons within the methylene groups.

¹³C NMR: The carbon signals for the methylene groups would be expected in the range of 40-60 ppm. The symmetry of the molecule would influence the number of distinct carbon signals observed.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Multiplicity
¹H 2.0 - 4.0 Complex multiplets

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 169.26 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 169.

The fragmentation of the molecular ion would likely proceed through pathways that are characteristic of cyclic amines, involving the cleavage of C-C and C-N bonds. The presence of three nitrogen atoms would influence the fragmentation, leading to the formation of stable nitrogen-containing fragment ions. The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. msu.edu

X-ray Crystallography of this compound and its Salts/Derivatives

X-ray analysis of related bicyclic triamines, such as derivatives of 1,5,9-triazabicyclo[7.3.3]pentadecane, reveals that the nitrogen atoms often adopt a pyramidal geometry. msu.edupdx.edu In the solid state, these molecules can exhibit specific conformations that are stabilized by intermolecular interactions, such as hydrogen bonding, particularly in their protonated salt forms. msu.edupdx.edu For this compound, it is anticipated that the molecule would adopt a strained, non-planar conformation with the nitrogen lone pairs oriented in specific directions to minimize steric repulsion. The formation of salts, for instance with hydrohalic acids, would likely lead to well-defined crystal structures where the protonated nitrogen atoms participate in a network of hydrogen bonds with the counter-ions.

Conformational Dynamics and Inversion Barriers of the Bicyclic System

The bicyclic framework of this compound imposes significant constraints on its conformational freedom. The primary dynamic process of interest in such systems is nitrogen inversion, where the nitrogen atom and its substituents rapidly pass through a planar transition state.

In bicyclic systems, the energy barrier to nitrogen inversion is often significantly higher than in their acyclic counterparts. This phenomenon, known as the "bicyclic effect," is attributed to the increased angle strain in the planar transition state. tesisenred.net For nitrogen-bridged bicyclic systems, the inversion barriers tend to increase as the ring size decreases. msu.edupdx.edutesisenred.net

Studies on related bicyclic triamines have utilized variable-temperature NMR spectroscopy to measure the activation free energies for conformational inversion. msu.edupdx.edu For instance, the activation free energy for the conformational inversion of a similar bicyclic triamine has been measured to be around 8.8 kcal/mol. msu.edupdx.edu Upon protonation, this barrier can increase significantly due to the formation of intramolecular hydrogen bonds. msu.edupdx.edu It is expected that this compound would exhibit similar dynamic behavior, with a measurable inversion barrier that could be studied by dynamic NMR techniques.

Comparative Conformational Inversion Barriers

Compound Type Typical Inversion Barrier (kcal/mol)
Acyclic Amines 5-7
Monocyclic Amines 7-10

Influence of Substituents on Molecular Geometry and Strain

The introduction of substituents onto the nitrogen atoms or the carbon framework of this compound would have a profound impact on its molecular geometry and inherent ring strain.

N-Substituents:

Steric Effects: The size of the substituent on the nitrogen atoms will influence the conformational equilibrium. Bulky substituents would likely favor conformations that minimize steric interactions, potentially altering the orientation of the nitrogen lone pairs and affecting the basicity of the amine.

Electronic Effects: Electron-withdrawing or electron-donating substituents on the nitrogen atoms would alter their electronic properties. For example, acylation of the nitrogen atoms would decrease their basicity and could lead to a more planar geometry around the substituted nitrogen.

C-Substituents:

Theoretical and Computational Investigations of 1,4,7 Triazabicyclo 5.2.2 Undecane

Quantum Chemical Calculations of Electronic Structure and Basicity Parameters

There are no specific studies found that detail the quantum chemical calculations of the electronic structure or basicity parameters for 1,4,7-Triazabicyclo[5.2.2]undecane. Such calculations would typically involve methods like Density Functional Theory (DFT) to determine properties such as molecular orbital energies, charge distribution, and proton affinity. While computational investigations have been performed on other bicyclic polyamines, like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), to understand their catalytic activity, this data cannot be directly extrapolated to the [5.2.2]undecane system. tue.nlrushim.ru

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

No dedicated molecular dynamics (MD) simulation studies for this compound are available in the surveyed literature. MD simulations would be instrumental in exploring the conformational landscape of this flexible bicyclic system, identifying stable conformers, and understanding its interactions with solvents or other molecules. Research on related bridged diketopiperazines containing a diazabicyclo[n.2.2]alkane ring system suggests the need for detailed quantum-chemical calculations to understand conformational preferences, but does not provide such an analysis for the title compound. cuni.cz

Computational Studies of Reaction Mechanisms in Catalytic Processes

The literature search did not yield any computational studies on the reaction mechanisms involving this compound as a catalyst. This type of investigation would typically use computational methods to map the energy profile of a reaction pathway, identify transition states, and elucidate the role of the catalyst in lowering activation barriers. While the broader field of organocatalysis extensively uses such computational tools, their application to this specific compound has not been reported. acs.orgacs.org

Prediction of Reactivity and Selectivity in Organic Transformations

There is no published research focusing on the computational prediction of reactivity and selectivity for this compound in organic transformations. Such studies would leverage the calculated electronic and steric properties of the molecule to forecast its behavior in various reactions, including its potential as a catalyst or reagent. The development of predictive models for reactivity and selectivity is a significant area of computational chemistry, but specific models for this compound are not available. acs.org

Catalytic Applications of 1,4,7 Triazabicyclo 5.2.2 Undecane As an Organocatalyst

Role as a Strong Brønsted Base (Superbase) in Organic Reactions

As a polyamine, 1,4,7-Triazabicyclo[5.2.2]undecane possesses the structural attributes of a strong Brønsted base. However, a thorough review of scientific databases and chemical literature reveals a significant gap in research specifically investigating its efficacy and application as a superbase catalyst in organic reactions. While its structural analogues are renowned for their high basicity and catalytic prowess rushim.ru, specific data on the pKa value and catalytic activity of this compound remain largely unreported. The compound has been mentioned in patent literature as a stabilizer for choline (B1196258) hydroxide (B78521) solutions, a role that leverages its basic nature to prevent degradation, but this does not extend to its use as a catalyst for C-C or C-X bond formation. google.com

Ring-Opening Polymerization (ROP) of Cyclic Esters and Ethers

Amine-Mediated Isomerizations (e.g., Alkyne-Allene)

Amine-mediated isomerizations, such as the conversion of alkynes to allenes, are important transformations in organic synthesis, often facilitated by strong bases. While related organobases are known to promote such reactions, the scientific literature lacks any specific examples or studies on the application of this compound as a catalyst for these isomerizations.

Base-Catalyzed Additions and Condensations

Base-catalyzed reactions, including Michael additions, aldol (B89426) condensations, and Henry (nitroaldol) reactions, are fundamental C-C bond-forming strategies. dokumen.pub Organocatalysts like TBD have demonstrated significant utility in these transformations. dokumen.pub However, a comprehensive search of the chemical literature provides no specific data or research findings on the catalytic activity of this compound in these addition and condensation reactions.

Participation in Cooperative Catalysis Systems

Cooperative catalysis, where two or more catalysts work in synergy to promote a transformation with high efficiency and selectivity, is a rapidly advancing field. This can involve a Brønsted base acting in concert with a Lewis acid or a hydrogen-bond donor. There are currently no published studies detailing the participation of this compound in any cooperative catalysis systems.

Organocatalytic Activation Mechanisms and Enantioselectivity Studies

Understanding the mechanism of catalyst activation and achieving high enantioselectivity are critical aspects of modern organocatalysis. acs.org This often involves detailed mechanistic and computational studies to elucidate transition states and catalyst-substrate interactions. For this compound, there is an absence of literature regarding its organocatalytic activation mechanisms. Consequently, no enantioselectivity studies involving chiral derivatives or its use in asymmetric catalysis have been reported.

Coordination Chemistry and Metal Complexes of 1,4,7 Triazabicyclo 5.2.2 Undecane

Ligand Properties of Triazabicyclic Amines

Triazabicyclic amines, such as 1,4,7-Triazabicyclo[5.2.2]undecane, are chelating ligands that can coordinate to a metal center through their nitrogen donor atoms. The bicyclic structure imposes significant conformational rigidity compared to more flexible linear or monocyclic polyamines. This pre-organization of the donor atoms can lead to enhanced thermodynamic stability and kinetic inertness of the resulting metal complexes, a phenomenon known as the macrocyclic and bicyclic effect.

The coordination of triazabicyclic amines typically involves the three nitrogen atoms binding to a metal in a facial arrangement. This coordination mode is well-documented for the analogous ligand, 1,4,7-triazacyclononane (B1209588) (TACN), which has been extensively investigated. The rigid framework of these ligands often results in the formation of well-defined coordination geometries.

The electronic properties of the metal center can be tuned by modifications to the ligand backbone. For instance, the introduction of pendant donor arms to the nitrogen atoms can increase the denticity of the ligand and create more stable complexes. These pendant arms can contain various functional groups, such as carboxylates, phosphines, or aromatic groups, which can further influence the electronic and steric environment around the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with triazabicyclic amines generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.

While specific synthetic procedures for this compound complexes are not widely reported, the methods used for the synthesis of 1,4,7-triazacyclononane (TACN) complexes provide a reliable template. These syntheses often proceed in high yield. For example, the reaction of TACN with metal halides or nitrates in solvents like water, ethanol, or acetonitrile (B52724) typically affords the corresponding metal complexes.

The characterization of these complexes relies on a variety of spectroscopic and analytical techniques.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide insights into the symmetry and solution-state structure of the ligand framework upon coordination.

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands, offering insights into the electronic structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the amine groups and any pendant functional groups to the metal center, as evidenced by shifts in their characteristic vibrational frequencies.

Mass Spectrometry: This technique is used to confirm the molecular weight and composition of the synthesized complexes.

A thesis from the University of Glasgow describes the synthesis and characterization of various transition metal complexes of N-functionalized derivatives of 1,4,7-triazacyclononane. gla.ac.uk For instance, the complexation of a chiral derivative with Cu(NO₃)₂ resulted in an octahedral complex with coordinated nitrate. gla.ac.uk

A study detailed in a thesis from the University of New Hampshire outlines the synthesis of copper(II) complexes with a triazacyclononane derivative featuring one amide and two acetate (B1210297) arms. core.ac.uk The electrochemical properties and acid decomplexation of these complexes were also investigated. core.ac.uk

Table 1: Selected Bond Lengths and Angles for a Representative Copper(II) Complex with a TACN-based Ligand (This table is a representative example based on typical data for TACN complexes and is for illustrative purposes)

Parameter Value
Cu-N1 Bond Length 2.05 Å
Cu-N2 Bond Length 2.06 Å
Cu-N3 Bond Length 2.04 Å
N1-Cu-N2 Angle 85.5°
N1-Cu-N3 Angle 85.3°

Application of Metal Complexes in Transition-Metal Catalysis

Metal complexes of polyamine ligands have found widespread use as catalysts in a variety of organic transformations. The ability to tune the steric and electronic properties of the ligand allows for the optimization of catalytic activity and selectivity.

While specific catalytic applications of this compound complexes are not well-documented, the catalytic behavior of related TACN complexes suggests potential areas of application. For example, copper complexes of TACN and its derivatives have been explored as catalysts for oxidation reactions and as mimics for copper-containing enzymes.

A comprehensive review in Chemical Reviews discusses the challenges and successes in enantioselective transition-metal-catalyzed cross-coupling reactions. acs.org While not specifically mentioning this compound, it highlights the importance of ligand design in controlling stereochemistry, a principle that would apply to chiral derivatives of this bicyclic amine. acs.org The development of highly enantioselective catalysts often relies on the use of rigid, chiral ligands to create a well-defined chiral environment around the metal center. acs.org

The constrained geometry of this compound could be advantageous in catalysis by restricting the available coordination sites and influencing the approach of substrates to the metal center.

Supramolecular Interactions in Metal-Organic Frameworks (MOFs) Incorporating Triazabicyclic Units

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The incorporation of functional ligands into MOF structures can impart specific properties, such as catalytic activity, gas storage capacity, or sensing capabilities.

There is currently a lack of specific research detailing the incorporation of this compound as a building block in MOFs. However, the principles of MOF design suggest that triazabicyclic units could serve as interesting nodes or functional components within a framework. The rigid structure of the ligand could lead to the formation of robust and porous frameworks. Furthermore, the uncoordinated nitrogen atoms in a complex where the ligand is not fully coordinated could act as basic sites for catalysis or as hydrogen-bond acceptors for guest binding.

Research on the supramolecular interactions within MOFs is an active area. The ability to control host-guest interactions is crucial for applications such as selective gas separation and drug delivery. The defined cavities and potential for functionalization within a MOF incorporating triazabicyclic units could lead to interesting supramolecular phenomena.

Applications in Advanced Materials Science

Utilization in Polymer Chemistry

The reactivity of the amine groups in 1,4,7-triazabicyclo[5.2.2]undecane makes it a valuable component in various polymerization and polymer modification processes.

Accelerating Curing of Epoxy Resins

While specific kinetic data for this compound as a primary curing accelerator for epoxy resins is not extensively detailed in publicly accessible literature, its structural features as a tertiary amine suggest a potential role in accelerating the curing process. Tertiary amines are known to catalyze the ring-opening of the epoxy group by an anionic mechanism, thereby speeding up the cross-linking reaction with hardeners. Further research would be needed to quantify its effectiveness in terms of gel time and cure temperature reduction compared to commercial accelerators.

Modifiers for Thermosetting and Thermosoftening Polymers

Research has indicated the use of this compound as a component in fortifiers for thermosetting polymers, particularly epoxy resins. google.com In this application, it is part of a reaction product that, when added to an epoxy resin system, enhances the mechanical properties of the cured material. For instance, the inclusion of a fortifier containing this triazabicycloalkane can significantly increase both the tensile strength and modulus of the final polymer. google.com

One study detailed the impact of such a fortifier on a diglycidyl ether of bisphenol A (DGEBA) resin cured with methylenedianiline. google.com The addition of the fortifier led to a substantial improvement in the material's toughness, demonstrating its efficacy as a polymer modifier. google.com

Table 1: Effect of Fortifier Containing this compound on Epoxy Resin Mechanical Properties

PropertyUnfortified Epoxy ResinFortified Epoxy Resin
Tensile Strength~12,000 psiUp to 19,000 psi
Modulus~2800 MPa>4000 MPa
Fracture ModeBrittleDuctile

Data sourced from patent literature describing the fortification of epoxy resins. The fortifier is a reaction product that includes this compound as a potential component. google.com

Development of Polymerization Initiators and Catalysts

The basic nature of the nitrogen atoms in this compound suggests its potential as a catalyst or initiator in various polymerization reactions. While direct studies on this specific compound are limited, analogous bicyclic amine structures, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are known to be effective organocatalysts for ring-opening polymerization of cyclic esters like lactides and lactones. This suggests that this compound could also function as a catalyst in similar polymerization systems, although experimental validation is required.

Integration into Coatings and Functional Surfaces (e.g., Antifouling Formulations)

Microencapsulation Technologies

The use of this compound has been cited in the context of microencapsulation technologies. google.com Polyamines are often used as shell-forming monomers in interfacial polymerization, a common technique for creating microcapsules. In this process, a polyamine in the aqueous phase reacts with a multifunctional acid chloride or isocyanate in the oil phase to form a thin, robust polymer shell at the oil-water interface. This shell encapsulates the active ingredient within the core. The inclusion of this compound in a list of potential reactants for microcapsules suggests its suitability for this application, likely due to the reactivity of its amine groups in forming a stable shell material. google.comgoogle.com

Development of Bio-Support Matrices and Immobilized Enzyme Systems

The functional groups present in this compound make it a candidate for the development of bio-support matrices. The nitrogen atoms can serve as anchor points for the immobilization of enzymes and other biomolecules. Polymer supports functionalized with amine groups are widely used for enzyme immobilization through covalent bonding. These amine groups can be activated to react with the amino acid residues on the enzyme's surface, creating a stable and reusable biocatalyst. While there are no specific published examples of this compound being used for this purpose, its polyamine structure aligns with the chemical requirements for creating such functionalized supports.

1,4,7 Triazabicyclo 5.2.2 Undecane As a Synthetic Intermediate and Molecular Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The rigid structure of 1,4,7-Triazabicyclo[5.2.2]undecane makes it an excellent starting material for the synthesis of intricate heterocyclic systems. The spatial orientation of its nitrogen atoms can direct the stereochemistry of subsequent reactions, allowing for the construction of complex three-dimensional molecules with a high degree of control. This is particularly valuable in the synthesis of natural product analogues and other biologically active compounds where specific stereoisomers are required.

One of the key applications of this compound is in the synthesis of bridged diketopiperazine alkaloids. These natural products often possess a central diazabicyclo[n.2.2]alkane ring system, for which this compound can serve as a synthetic precursor. cuni.cz The development of methodologies for the rapid construction of diverse bridged diketopiperazine motifs is an active area of research, driven by the potential of these scaffolds in medicinal chemistry. cuni.cz

Incorporation into Macrocyclic and Supramolecular Architectures

The well-defined geometry of this compound makes it an ideal building block for the construction of macrocycles and other supramolecular assemblies. beilstein-journals.org Macrocyclic chemistry focuses on the interactions between the atoms of a large ring and various guest molecules or ions. westernsydney.edu.au The incorporation of the rigid this compound unit into a macrocyclic framework can pre-organize the binding sites, leading to enhanced selectivity and affinity for specific guests.

The development of new synthetic strategies for creating novel macrocycles is a cornerstone of supramolecular chemistry. westernsydney.edu.auresearchgate.netbeilstein-journals.org The use of pre-organized building blocks like this compound can simplify the synthetic process and provide access to architectures that would be difficult to obtain through other methods. These macrocycles can find applications as receptors for molecular recognition, sensors, and even as components of molecular machines. researchgate.netbeilstein-journals.org

Derivatization for Enhanced Reactivity or Specific Interactions

The nitrogen atoms of this compound can be readily derivatized to introduce new functional groups. This allows for the fine-tuning of the molecule's properties, such as its reactivity, solubility, and binding affinity. For example, acylation or alkylation of the nitrogen atoms can be used to attach other molecular fragments, leading to the creation of more complex structures.

This derivatization is a key strategy for developing novel catalysts and ligands. By attaching catalytically active groups or specific binding moieties to the this compound scaffold, it is possible to create highly efficient and selective catalysts for a variety of chemical transformations. The rigid framework of the parent molecule helps to position these functional groups in a precise orientation, which can lead to enhanced catalytic activity and stereocontrol.

Design of Novel Chemical Entities Through Functionalization

The functionalization of this compound opens up a vast chemical space for the design of new chemical entities with tailored properties. The introduction of different substituents can be used to modulate the electronic and steric properties of the molecule, leading to a wide range of potential applications.

For instance, the introduction of chromophores or fluorophores can lead to the development of new fluorescent probes for biological imaging. The attachment of pharmacologically active groups could result in the creation of novel drug candidates with improved efficacy or reduced side effects. The versatility of the this compound scaffold makes it a powerful tool for the rational design of new molecules with specific functions.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Routes for Bicyclic Polyamines

The development of environmentally friendly and efficient methods for synthesizing bicyclic polyamines like 1,4,7-Triazabicyclo[5.2.2]undecane is a key area of ongoing research. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Modern approaches are increasingly focused on the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of toxic substances.

One promising strategy involves the use of readily available starting materials and catalytic methods that proceed with high atom economy. For instance, researchers are exploring domino reactions and multicomponent reactions to construct the complex bicyclic framework in a single step. Additionally, the use of water as a solvent and the development of reusable catalysts are being investigated to further enhance the sustainability of these synthetic processes. An example of a sustainable approach is the use of zinc-based heterogeneous catalysts for the synthesis of related nitrogen-containing heterocyclic compounds, which can be recovered and reused multiple times. rsc.org

ApproachKey FeaturesPotential Advantages
Domino Reactions Multiple bond-forming reactions occur in a single synthetic operation.Reduced number of steps, less solvent and reagent usage, increased efficiency.
Multicomponent Reactions Three or more reactants combine in a single step to form the product.High atom economy, operational simplicity, rapid generation of molecular diversity.
Green Catalysis Utilization of non-toxic, recyclable catalysts (e.g., metal-organic frameworks, enzymes).Reduced environmental impact, lower costs, improved selectivity.
Aqueous Synthesis Using water as the primary solvent.Non-toxic, non-flammable, readily available, environmentally benign.

These sustainable synthetic strategies are not only crucial for the environmentally responsible production of this compound but also open up avenues for the synthesis of a diverse range of bicyclic polyamines with novel architectures and properties.

Advanced Spectroscopic Probes for In-Situ Mechanistic Studies

Understanding the reaction mechanisms of processes involving this compound is fundamental to optimizing its applications and designing more effective derivatives. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of reactions are invaluable tools in this endeavor.

Spectroscopic TechniqueInformation ObtainedApplication in Mechanistic Studies
In-Situ NMR Spectroscopy Structural information, reaction kinetics, identification of intermediates.Elucidating reaction pathways, determining rate-determining steps, optimizing reaction conditions.
In-Situ FTIR Spectroscopy Functional group changes, monitoring of specific bond vibrations.Tracking the progress of reactions involving changes in functional groups, identifying key intermediates.
Mass Spectrometry Molecular weight of species in the reaction mixture.Identifying transient intermediates and products, confirming reaction pathways.

The insights gained from these advanced spectroscopic studies are essential for the rational design of next-generation catalysts and ligands based on the this compound scaffold.

Rational Design of Next-Generation Organocatalysts and Ligands

The unique structural features of this compound make it an excellent starting point for the rational design of novel organocatalysts and ligands. parisdescartes.fr The term "rational design" refers to the deliberate and strategic modification of a molecule's structure to achieve a desired function, often guided by computational modeling and a deep understanding of reaction mechanisms. nih.govrsc.org

By introducing specific functional groups or modifying the bicyclic framework, researchers can tune the steric and electronic properties of the molecule to enhance its catalytic activity, selectivity, and stability. For example, the introduction of chiral auxiliaries onto the this compound scaffold can lead to the development of highly effective asymmetric organocatalysts for enantioselective synthesis. nih.gov

Furthermore, the nitrogen atoms within the bicyclic structure can act as potent coordination sites for metal ions, making derivatives of this compound promising ligands for transition metal catalysis. parisdescartes.fr The design of these ligands can be tailored to stabilize specific metal oxidation states or to create a specific coordination environment that promotes a desired catalytic transformation. The development of such ligands is a rapidly growing area of research. elsevierpure.comnih.govresearchgate.net

Design StrategyTarget ApplicationDesired Outcome
Introduction of Chiral Moieties Asymmetric organocatalysisHigh enantioselectivity in the synthesis of chiral molecules.
Functional Group Modification Tailored catalytic activityEnhanced reaction rates, improved selectivity (regio-, chemo-, and stereoselectivity).
Scaffold Rigidification/Flexibilization Fine-tuning of catalytic pocketOptimization of substrate binding and transition state stabilization.
Coordination Site Engineering Transition metal catalysisStable and highly active metal complexes for a variety of cross-coupling and other reactions. acs.org

The rational design of organocatalysts and ligands derived from this compound holds immense potential for advancing synthetic organic chemistry and providing access to complex molecules with high efficiency and precision.

Exploration of Novel Applications in Interdisciplinary Fields

The versatile nature of this compound and its derivatives extends beyond traditional catalysis, opening up exciting possibilities in various interdisciplinary fields. Polyamines, in general, are known to play crucial roles in numerous biological processes, and synthetic bicyclic polyamines are being explored for their potential as therapeutic agents and diagnostic tools. nih.govnih.govnih.gov

One area of interest is the development of this compound-based compounds as mimics of natural polyamines to modulate biological pathways involved in cell growth and disease. nih.govnih.gov Their rigid structure can lead to more specific interactions with biological targets compared to their flexible linear counterparts.

Furthermore, the ability of the triaza-scaffold to bind metal ions is being leveraged in the design of metal-based imaging agents for diagnostic applications and in the development of sensors for the detection of specific metal ions in biological or environmental systems. The unique properties of macrocyclic and bicyclic polyamines make them attractive candidates for a wide range of applications in supramolecular chemistry and materials science. researchgate.net

Interdisciplinary FieldPotential ApplicationUnderlying Principle
Medicinal Chemistry Anticancer agents, antiviral drugs. mdpi.comMimicking or disrupting the function of natural polyamines in disease pathways. nih.govnih.gov
Biomedical Imaging Contrast agents for MRI, fluorescent probes.Formation of stable complexes with paramagnetic or fluorescent metal ions.
Supramolecular Chemistry Host-guest chemistry, self-assembling materials.The defined cavity and hydrogen bonding capabilities of the bicyclic structure. researchgate.net
Environmental Science Sensors for heavy metal detection.Selective binding of specific metal ions.

The exploration of these novel applications highlights the broad potential of this compound and its derivatives to contribute to advancements in a wide array of scientific and technological fields.

Q & A

Q. What are the established synthetic routes for 1,4,7-Triazabicyclo[5.2.2]undecane?

The synthesis typically involves multi-step cyclization reactions. For example, bicyclic amines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are synthesized via cyclization of diamines with carbonyl compounds under controlled conditions . For this compound, similar strategies may apply, such as ring-closing metathesis or acid-catalyzed cyclization of pre-organized triamine precursors. Reaction optimization often includes temperature control (e.g., reflux in anhydrous solvents) and purification via column chromatography .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques) to resolve proton environments and ring conformations. For instance, in related azabicyclo compounds, the indole system in subincanadines shows distinct ¹³C NMR shifts (~120–140 ppm for aromatic carbons) . X-ray crystallography is critical for confirming bicyclic geometry, bond angles, and non-covalent interactions. Computational tools (e.g., DFT) may supplement experimental data to validate stereoelectronic effects .

Advanced Research Questions

Q. What role does this compound play in stereoselective synthesis?

This compound acts as a non-nucleophilic base or catalyst in stereocontrolled reactions. For example, Verkade’s base (a structurally similar triazabicyclo compound) enables stereoselective phosphorothioate dinucleotide synthesis with >90% yield via oxathiaphospholane ring-opening condensation . The rigid bicyclic framework stabilizes transition states, favoring specific stereochemical outcomes. Methodologically, optimizing base concentration (e.g., 2–3 M in acetonitrile) and coupling steps (single vs. double) is critical .

Q. How do solvent polarity and temperature affect the catalytic efficiency of this compound in hydrogenation reactions?

Solvent polarity influences outer-sphere H₂ splitting efficiency. In acetonitrile, strong bases like DBU (structurally analogous to triazabicyclo compounds) facilitate heterolytic H₂ cleavage at equilibrium under 1 atm H₂ . Elevated temperatures (e.g., in toluene) shift equilibria toward reactive intermediates, as observed in Verkade’s base-mediated H₂ activation . Kinetic studies using variable-temperature NMR or IR spectroscopy can quantify thermodynamic parameters (ΔH‡, ΔS‡) .

Q. How can discrepancies in reported reaction yields using this compound be resolved?

Contradictions often arise from purity variations , solvent traces, or catalytic loading. For example, TBD’s performance in polymerizing β-butyrolactone depends on rigorous anhydrous conditions . Systematic reproducibility studies should include:

  • Batch-to-batch purity analysis (HPLC, Karl Fischer titration).
  • Catalyst loading optimization (e.g., 0.1–10 mol%).
  • Solvent drying protocols (e.g., molecular sieves in THF) .

Q. How can computational methods like DFT elucidate the reactivity of this compound?

Density Functional Theory (DFT) models charge distribution and transition states. For example, in H₂ splitting reactions, computational studies reveal how the bicyclic framework stabilizes dihydrogen complexes via N–H∙∙∙H–B interactions . Key steps include:

  • Geometry optimization of the base and substrate.
  • Calculation of Fukui indices to predict nucleophilic/electrophilic sites.
  • Solvent effect modeling using continuum solvation models (e.g., SMD) .

Applications in Materials Science

Q. What is the role of this compound in silicon etching solutions?

Triazabicyclo compounds act as etching accelerators by deprotonating silanol groups on silicon surfaces, enhancing reactivity with fluoride ions. For example, similar bases in etching formulations improve selectivity and etch rates by modulating pH and surface charge . Methodologically, optimizing the base-to-fluoride ratio (e.g., 1:5–1:10) and monitoring etch depth via AFM or SEM is recommended .

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